molecular formula C9H6BrClS B371059 2-(Bromomethyl)-3-chloro-1-benzothiophene CAS No. 124168-56-5

2-(Bromomethyl)-3-chloro-1-benzothiophene

Cat. No. B371059
CAS RN: 124168-56-5
M. Wt: 261.57g/mol
InChI Key: OWYVDLOGYIFMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-3-chloro-1-benzothiophene is a useful research compound. Its molecular formula is C9H6BrClS and its molecular weight is 261.57g/mol. The purity is usually 95%.
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properties

CAS RN

124168-56-5

Product Name

2-(Bromomethyl)-3-chloro-1-benzothiophene

Molecular Formula

C9H6BrClS

Molecular Weight

261.57g/mol

IUPAC Name

2-(bromomethyl)-3-chloro-1-benzothiophene

InChI

InChI=1S/C9H6BrClS/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2

InChI Key

OWYVDLOGYIFMCM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)CBr)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CBr)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (3-chloro-1-benzothiophen-2-yl)methanol (480 mg, 2.4 mmol) in anhydrous diethyl ether (8 mL) was added dropwise a solution of phosphorus tribromide (230 μL, 2.4 mmol) in anhydrous diethyl ether (2 mL) at 0° C. The mixture was stirred for 3 hours at room temperature. Water was added and extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over magnesium sulfate. After evaporation of the solvent, 2-(bromomethyl)-3-chloro-1-benzothiophene was obtained as a pink pale solid (537 mg, 85% yield) and used for the next step without further purification; 1H NMR (400 MHz, CDCl3): δ 4.81 (s, 2H), 7.40-7.48 (m, 2H), 7.76-7.82 (m, 2H).
Quantity
480 mg
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reactant
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230 μL
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8 mL
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solvent
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2 mL
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Yield
85%

Synthesis routes and methods II

Procedure details

A solution of triphenylphosphine (1.74 g, 6.62 mmol) in dry CH2Cl2 (6 mL) was added dropwise to a stirred solution of carbon tetrabromide (2.20 g, 6.62 mmol) and (3-chloro-1-benzothien-2-yl)methanol (0.94 g, 4.73 mmol) in dry CH2Cl2 (35 mL) at 0° C. under N2. The reaction was allowed to warm to room temperature and was stirred for 4 h then concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 40×160 nm, 0-25% EtOAc in hexanes gradient) to afford 2-(bromomethyl)-3-chloro-1-benzothiophene. Rf=0.93 (20% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3): δ 7.81 (dd, J=1.3, 7-1 Hz, 1H); 7.78 (dd, J=1.2, 7.2 Hz, 1H); 7.47-7.41 (m, 2H); 4.81 (s, 2H).
Quantity
1.74 g
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reactant
Reaction Step One
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2.2 g
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reactant
Reaction Step One
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0.94 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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